

HPLC method for quantification of Drofenine hydrochloride in plasma

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Compound of Interest

Compound Name: *Drofenine hydrochloride*

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An Application Note and Protocol for the Quantification of **Drofenine Hydrochloride** in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Introduction

Drofenine hydrochloride, also known as Drotaverine hydrochloride, is an antispasmodic drug used to relieve smooth muscle spasms.[1] Accurate quantification of **Drofenine hydrochloride** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed application note and protocol for a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Drofenine hydrochloride** in human plasma.

The described method is based on a published study by Dahivelkar et al. (2009) and is suitable for the simultaneous estimation of **Drofenine hydrochloride** and mefenamic acid.[1][2][3] This protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and method validation.

Principle

This method utilizes reversed-phase chromatography to separate **Drofenine hydrochloride** from endogenous plasma components and an internal standard (IS). A C8 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer facilitates the separation.[1][3] Plasma samples are prepared using a liquid-liquid

extraction (LLE) technique to remove proteins and other interfering substances.[1][2] The analyte is then detected and quantified using an ultraviolet (UV) detector.

Experimental Protocols

Materials and Reagents

- **Drofenine hydrochloride** (analytical standard)
- Diclofenac sodium (Internal Standard)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Isopropyl alcohol (HPLC grade)
- Ammonium acetate
- Phosphoric acid
- HPLC grade water
- Human plasma (drug-free)

Instrumentation

- HPLC system with a UV detector
- Thermo BDS Hypersil C8 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent[1][3]
- Data acquisition and processing software
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- pH meter

Chromatographic Conditions

Parameter	Condition
Column	Thermo BDS Hypersil C8 (250 mm x 4.6 mm, 5 μ m)[1][3]
Mobile Phase	Acetonitrile and 20 mM Ammonium Acetate Buffer (pH 3.5, adjusted with 85% phosphoric acid) in a 55:45 (v/v) ratio[1][3]
Flow Rate	1.0 mL/min[1][3]
Detection	UV at 230 nm[1][3]
Injection Volume	20 μ L[1]
Column Temperature	Ambient
Run Time	Approximately 10 minutes[1][3]

Preparation of Solutions

- Ammonium Acetate Buffer (20 mM, pH 3.5): Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 ± 0.05 with 85% phosphoric acid.[1][3]
- Mobile Phase: Prepare a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 3.5) in a 55:45 (v/v) ratio.[1][3] Degas the mobile phase before use.
- Standard Stock Solution of **Drofenine Hydrochloride**: Accurately weigh and dissolve an appropriate amount of **Drofenine hydrochloride** in the mobile phase to obtain a stock solution of a known concentration.
- Internal Standard Stock Solution (Diclofenac Sodium): Accurately weigh and dissolve an appropriate amount of diclofenac sodium in the mobile phase to obtain a stock solution of a known concentration.
- Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for the calibration curve and quality control samples.

Sample Preparation (Liquid-Liquid Extraction)

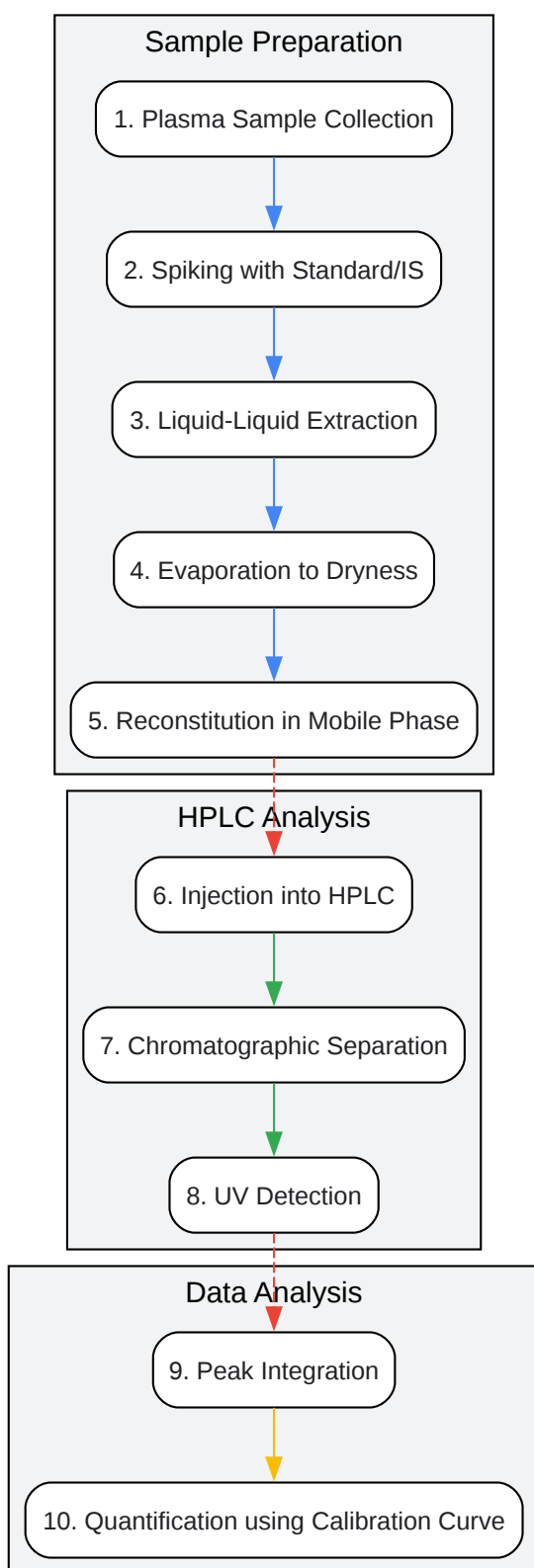
- To 1 mL of human plasma in a centrifuge tube, add 25 μ L of the working standard drug solution (for calibration and QC samples) or mobile phase (for blank samples).
- Add 50 μ L of the internal standard working solution.
- Vortex the mixture for 1 minute.
- Add 5 mL of the extraction solvent (dichloromethane and isopropyl alcohol, 80:20 v/v).^{[1][2]}
- Vortex for 10 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue with 200 μ L of the mobile phase.^[1]
- Inject 20 μ L of the reconstituted sample into the HPLC system.^[1]

Method Validation Summary

The following table summarizes the validation parameters for the described HPLC method for **Drofenine hydrochloride** quantification in human plasma.

Parameter	Result
Linearity Range	32 - 960 ng/mL[1][3]
Correlation Coefficient (r^2)	> 0.99
Retention Time of Drofenine HCl	8.21 min[1][3]
Retention Time of Internal Standard	6.89 min[1][3]
Limit of Detection (LOD)	11 ng/mL[1][3]
Limit of Quantification (LOQ)	32 ng/mL[1][3]
Mean Recovery	98.68%[1][2]
Precision (Intra-day and Inter-day)	RSD < 15%
Accuracy	Within $\pm 15\%$ of the nominal concentration

Experimental Workflow Diagram



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Caption: Workflow for **Drofenine Hydrochloride** Quantification in Plasma.

Data Presentation and Quality Control

- **Calibration Curve:** A calibration curve should be prepared for each analytical run by plotting the peak area ratio of **Drofenine hydrochloride** to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of $1/x$ or $1/x^2$ is typically used.
- **Quality Control Samples:** Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed in each run to ensure the accuracy and precision of the method. The results of the QC samples should fall within a pre-defined acceptance range (e.g., $\pm 15\%$ of the nominal value).

Conclusion

This application note provides a detailed and validated HPLC method for the quantification of **Drofenine hydrochloride** in human plasma. The method is shown to be linear, accurate, precise, and has a high recovery, making it suitable for various clinical and research applications. Adherence to the described protocol and good laboratory practices will ensure reliable and reproducible results.

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